1-(2-Benzoylethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE is a complex organic compound with a molecular formula of C23H27NO3. It is known for its unique structure, which includes a piperidine ring substituted with phenyl groups and an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE typically involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with ethyl 3-oxo-3-phenylpropanoate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
ETHYL 3-OXO-3-PHENYLPROPANOATE: A related compound with a simpler structure, used in similar applications.
4-PHENYLPIPERIDINE: A core structure shared with the target compound, used in various chemical syntheses.
Uniqueness
ETHYL 1-(3-OXO-3-PHENYLPROPYL)-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATECHLORIDE is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
60789-94-8 |
---|---|
Molekularformel |
C23H28ClNO3 |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
ethyl 1-(3-oxo-3-phenylpropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;/h3-12H,2,13-18H2,1H3;1H |
InChI-Schlüssel |
HLEVPWCWUZKNTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.